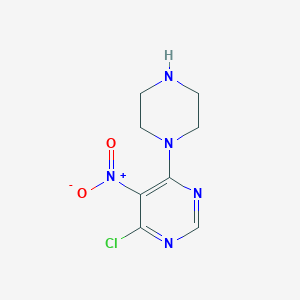

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

Overview

Description

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine (4C5NP1P) is a synthetic organic compound that is widely used in scientific research. It has a wide range of applications in biochemistry and physiology, and is used for a variety of laboratory experiments.

Scientific Research Applications

-

Quinazoline Derivatives Synthesis

- Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Method: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives. This includes the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .

- Results: These methods have potential applications in the area of medicinal chemistry and material sciences .

-

- Application: Technology that enables researchers to interpret brain signals could one day allow people to talk using only their thoughts .

- Method: Scientists have developed brain implants that can decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .

- Results: Although the technology is at an early stage, it could have clinical applications in future .

-

Trypanothione Metabolism in Trypanosomatids

- Application: Trypanothione is a low-molecular-weight dithiol that serves as a pivotal player in maintaining redox balance and combating oxidative damage within these parasites .

- Method: The study of trypanothione metabolism involves biochemical techniques to understand the role of this molecule in the parasite’s survival and pathogenicity .

- Results: Understanding trypanothione metabolism could lead to the development of new treatments for diseases caused by trypanosomatid parasites .

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Application: Certain piperazine and piperidine derivatives have been found to act as antagonists for histamine H3 and sigma-1 receptors, showing promising antinociceptive (pain-relieving) properties .

- Method: The research involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors .

- Results: Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference . These ligands turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Application: Diazine alkaloids, including pyridazine, pyrimidine, and pyrazine, have a wide range of pharmacological applications, exhibiting properties such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, anti-inflammatory, analgesic, and more .

- Method: The research focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines .

- Results: Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and more .

-

Nonlinear Optical Single Crystals

- Application: Nonlinear optical single crystals, such as 4-chloro-2-nitroaniline, are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Method: The research involves the growth of these crystals using the slow evaporation method .

- Results: These crystals have been found to have high reactivity and large surface-to-volume ratio, satisfying a wide range of applications, including in sensing .

-

Silver Nanoparticles for Water Pollution Monitoring and Treatments

- Application: Silver nanoparticles (AgNPs) are widely used in many advanced nanotechnologies, including water treatment .

- Method: The research focuses on potential hybrid solutions of AgNPs for water pollution monitoring and remediation .

- Results: The ecosafe application of AgNPs can be achieved in combination with polymeric-based materials, especially with cellulose, by following an eco-design approach .

-

Synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid

- Application: This compound is a novel organic single crystal for nonlinear optical (NLO) and optical limiting applications .

- Method: The research involves the synthesis and crystal growth of this compound .

- Results: The grown crystal was found to be thermally stable up to 115 °C and showed promising nonlinear optical properties .

properties

IUPAC Name |

4-chloro-5-nitro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O2/c9-7-6(14(15)16)8(12-5-11-7)13-3-1-10-2-4-13/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZWMGHHYNUZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)